2-Ethoxy-2-oxoethyl ethyl malonate
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Overview
Description
2-Ethoxy-2-oxoethyl ethyl malonate is an organic compound with the molecular formula C9H14O6. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2-oxoethyl ethyl malonate can be synthesized through the esterification of malonic acid derivatives. One common method involves the reaction of diethyl malonate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethyl ethyl malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
Scientific Research Applications
2-Ethoxy-2-oxoethyl ethyl malonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxoethyl ethyl malonate involves its reactivity as an ester and its ability to form enolates. The compound can undergo nucleophilic substitution reactions, where the enolate formed acts as a nucleophile and attacks electrophilic centers. This reactivity is crucial in various synthetic pathways, including the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A closely related compound used in similar synthetic applications.
Ethyl acetoacetate: Another ester used in organic synthesis with comparable reactivity.
Uniqueness
2-Ethoxy-2-oxoethyl ethyl malonate is unique due to its specific ester structure, which provides distinct reactivity patterns compared to other malonate derivatives. Its ability to undergo selective alkylation and decarboxylation reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
100074-94-0 |
---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl propanedioate |
InChI |
InChI=1S/C9H14O6/c1-3-13-7(10)5-8(11)15-6-9(12)14-4-2/h3-6H2,1-2H3 |
InChI Key |
AXFGWDDDEXHZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)OCC(=O)OCC |
Origin of Product |
United States |
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